molecular formula C19H15F4N5OS B11567202 6-(4-fluorophenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-fluorophenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11567202
M. Wt: 437.4 g/mol
InChI Key: ZSLQUUICHVPGRX-UHFFFAOYSA-N
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Description

6-(4-FLUOROPHENYL)-3-METHYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring and a thiadiazine ring, which imparts unique chemical and biological properties. It has gained significant attention in the field of medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 6-(4-FLUOROPHENYL)-3-METHYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another efficient methodology is a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives . These methods offer high yields and are scalable for industrial production.

Mechanism of Action

The mechanism of action of 6-(4-FLUOROPHENYL)-3-METHYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds with target receptors, leading to its bioactive profile . It acts as an enzyme inhibitor, disrupting the normal function of enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes .

Comparison with Similar Compounds

Compared to other similar compounds, 6-(4-FLUOROPHENYL)-3-METHYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its unique fusion of triazole and thiadiazine rings. Similar compounds include 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines, 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines, and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines . These compounds share similar structural features but differ in their pharmacological activities and applications .

Properties

Molecular Formula

C19H15F4N5OS

Molecular Weight

437.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H15F4N5OS/c1-10-25-26-18-28(10)27-15(11-6-8-12(20)9-7-11)16(30-18)17(29)24-14-5-3-2-4-13(14)19(21,22)23/h2-9,15-16,27H,1H3,(H,24,29)

InChI Key

ZSLQUUICHVPGRX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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